Nandrolone cyclohexanecarboxylate

Description

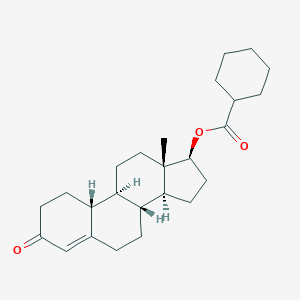

Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] cyclohexanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O3/c1-25-14-13-20-19-10-8-18(26)15-17(19)7-9-21(20)22(25)11-12-23(25)28-24(27)16-5-3-2-4-6-16/h15-16,19-23H,2-14H2,1H3/t19-,20+,21+,22-,23-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMOXBCKEKPDRF-YNFNDHOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)C4CCCCC4)CCC5=CC(=O)CCC35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4CCCCC4)CCC5=CC(=O)CC[C@H]35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10939877 | |

| Record name | Nandrolone cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18470-94-5 | |

| Record name | Nandrolone cyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18470-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nandrolone cyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018470945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nandrolone cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17β-hydroxyestr-4-en-3-one 17-(cyclohexanecarboxylate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NANDROLONE CYCLOHEXANECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45FAH33FMM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization of Nandrolone Cyclohexanecarboxylate

Precursor Chemistry and Stereoselective Synthesis of Nandrolone (B1676933) Base

Nandrolone, also known as 19-nortestosterone, is the fundamental precursor for its various ester derivatives. wikipedia.orgnih.gov Its synthesis is a well-established process in steroid chemistry, often starting from other steroids like estradiol (B170435) or by constructing the steroidal skeleton through various annulation reactions. wikipedia.orgchemicalbook.com

A prominent synthetic route to nandrolone starts from estradiol. wikipedia.orgchemicalbook.com The initial step involves the methylation of the phenolic hydroxyl group of estradiol, typically using dimethyl sulfate (B86663) in the presence of a base like sodium hydroxide. chemicalbook.com The resulting methyl ether then undergoes a Birch reduction, a powerful reaction that uses a solution of an alkali metal (like lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.orgchemicalbook.com This reaction selectively reduces the aromatic A-ring to a non-conjugated diene system. The final step is an acid-catalyzed hydrolysis (e.g., with hydrochloric and acetic acids) of the enol ether intermediate. This not only forms the 3-keto group but also facilitates the isomerization of the double bond to the more stable conjugated C4-C5 position, yielding the final nandrolone base (17β-hydroxyestr-4-en-3-one). chemicalbook.com

Another significant precursor is 19-norandrostenedione (B190405), which can be stereoselectively reduced to nandrolone. chemicalbook.comgoogle.com This reduction targets the 17-keto group to produce the required 17β-hydroxyl group. Enzymatic reactions have shown high stereoselectivity for this conversion. For instance, the yeast Zygowilliopsis sp. WY7905 has been used to stereoselectively reduce the 17-keto group of norandrostenedione to the 17β-hydroxyl of nandrolone with good yields. chemicalbook.com Chemical methods, such as using sodium borohydride (B1222165) after protecting the 3-keto group, are also employed. google.com A patented high-yield method describes protecting the 3-keto group of 19-norandrostenedione via an etherification reaction with a pyridine (B92270) hydrobromate catalyst, followed by reduction with sodium borohydride, and subsequent hydrolysis to yield nandrolone. google.com

The stereochemistry of the nandrolone base is critical, with multiple chiral centers defining its biological function. The synthesis methods are designed to produce the specific natural stereoisomer.

| Precursor | Key Reaction | Reagents | Product | Reference |

| Estradiol | Methylation, Birch Reduction, Hydrolysis | 1. Dimethyl sulfate, NaOH 2. Li/NH3, Alcohol 3. HCl, Acetic Acid | Nandrolone | wikipedia.orgchemicalbook.com |

| 19-Norandrostenedione | Stereoselective Reduction | Zygowilliopsis sp. WY7905 or Sodium Borohydride | Nandrolone | chemicalbook.comgoogle.com |

Purification and Isolation Techniques for Nandrolone Cyclohexanecarboxylate (B1212342)

After the synthesis, the crude product must be purified to isolate nandrolone cyclohexanecarboxylate in high purity. A common and effective technique for purifying steroid esters is column chromatography. chemicalbook.com For instance, the purification of nandrolone phenylpropionate was achieved using flash column chromatography with a solvent system of petroleum ether and ethyl acetate (B1210297). chemicalbook.com

Crystallization is another key purification step. This compound is described as forming small, elongated prisms when crystallized from petroleum ether. nih.gov A general refining process for crude nandrolone involves dissolving the crude material in a solvent mixture like ethyl acetate and petroleum ether, heating to dissolve, followed by slow cooling to induce crystallization, and then separating the crystals via centrifugation or filtration. google.com The isolated solid is then dried to remove residual solvents. google.com

For analytical purposes, which inform purification strategies, techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are used to separate steroids from complex mixtures. ugent.benih.gov

Stereochemical Control and Characterization of Isomeric Forms

Stereochemical integrity is paramount in the synthesis of steroid drugs. The biological activity of nandrolone and its esters is highly dependent on the specific configuration of its multiple stereocenters. The synthesis of the nandrolone base is designed to yield the (8R,9S,10R,13S,14S,17S) isomer. nih.gov

The esterification occurs at the C17 hydroxyl group. While the starting nandrolone is the 17β-isomer, it is possible to synthesize the 17α-epimer. For example, the Mitsunobu reaction has been used to invert the stereochemistry of the 17β-hydroxyl group of 19-nortestosterone, allowing for the synthesis of its 17α-epimers. nih.gov This demonstrates that precise stereochemical control at the site of esterification is achievable.

Characterization of the final product confirms its identity, purity, and stereochemistry. Key analytical techniques include:

Melting Point: this compound has a reported melting point of 88-89 °C. nih.gov

Specific Optical Rotation: This technique confirms the chiral nature of the compound. For this compound, it is +50° in chloroform. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the connectivity of atoms and the stereochemical environment. chemicalbook.com

Mass Spectrometry (MS): Coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), MS confirms the molecular weight and provides fragmentation patterns that act as a fingerprint for the molecule. nih.govnih.gov

Isotope Ratio Mass Spectrometry (IRMS): A highly specialized technique (GC-C-IRMS) can be used to determine the ratio of carbon isotopes (¹³C/¹²C), which can distinguish between synthetically produced steroids and those of natural origin. mdpi.com

Advanced Analytical Methodologies for Nandrolone Cyclohexanecarboxylate and Its Metabolites

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For nandrolone (B1676933) cyclohexanecarboxylate (B1212342) and its metabolites, various chromatographic techniques are utilized, often coupled with mass spectrometry for definitive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Detection and Quantification

Gas chromatography-mass spectrometry (GC-MS), and particularly its tandem version (GC-MS/MS), is a powerful and well-established technique for the analysis of anabolic androgenic steroids (AAS) and their metabolites. sigmaaldrich.com This method offers high sensitivity and specificity, making it suitable for detecting trace amounts of substances in complex biological matrices like urine and hair. sigmaaldrich.comphenomenex.com

The analysis of nandrolone and its metabolites, such as 19-norandrosterone (B1242311) (19-NA) and 19-noretiocholanolone (B1255105) (19-NE), by GC-MS typically requires a derivatization step. waters.com This chemical modification, often using agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), enhances the volatility and thermal stability of the analytes, making them amenable to gas chromatographic separation. waters.com

In quantitative analyses, a known amount of a deuterated internal standard, such as deuterated 19-norandrosterone, is added to the sample. This allows for accurate quantification by comparing the peak area of the analyte to that of the internal standard. nih.gov The use of selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes in the mass spectrometer further increases the selectivity and sensitivity of the method, allowing for the detection of metabolites at very low concentrations. merckmillipore.comwaters.com For instance, a validated GC-MS method for the major nandrolone metabolite, 19-norandrosterone, in human urine reported a lower limit of quantitation of 1 ng/mL. nih.gov

The following table summarizes key parameters of a typical GC-MS method for the analysis of nandrolone metabolites:

| Parameter | Value/Description | Source |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | waters.comnih.gov |

| Derivatization Agent | MSTFA:NH4I:2-mercaptoethanol | waters.com |

| Internal Standard | Deuterated 19-norandrosterone | nih.gov |

| Lower Limit of Quantitation (LOQ) | 1 ng/mL for 19-norandrosterone | nih.gov |

| Linearity Range | 1–30 ng/mL | nih.gov |

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with Mass Spectrometry

High-performance liquid chromatography (HPLC) and its more advanced version, ultra-high performance liquid chromatography (UHPLC), coupled with mass spectrometry (MS), are indispensable tools for the analysis of nandrolone esters and their metabolites. nih.govnih.gov These techniques offer several advantages over GC-MS, including the elimination of the need for derivatization, which can simplify sample preparation and reduce the risk of analyte degradation. nih.gov

Reversed-phase HPLC is a common mode of separation for nandrolone esters, utilizing a nonpolar stationary phase (like C18 or RP-8) and a polar mobile phase. researchgate.netwvu.edusigmaaldrich.com Isocratic elution, where the mobile phase composition remains constant throughout the analysis, has been successfully employed for the separation of nandrolone phenylpropionate, decanoate (B1226879), and undecanoate in oily injections. wvu.edueijppr.com

UHPLC, with its use of smaller particle size columns, offers higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. nih.gov UHPLC-MS/MS methods have been developed for the simultaneous screening, quantification, and confirmation of multiple testosterone (B1683101) and nandrolone esters in plasma. nih.gov These methods can achieve very low limits of detection (LOD) and quantification (LOQ), often in the picogram per milliliter (pg/mL) range. nih.gov

A study on the simultaneous separation of 16 testosterone and nandrolone esters in equine plasma using UHPLC-MS/MS reported the following performance characteristics:

| Parameter | Value/Description | Source |

| Technique | Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) | nih.gov |

| Extraction Method | Liquid-liquid extraction | nih.gov |

| Stationary Phase | Sub-2 micron C18 column | nih.gov |

| Limits of Detection (LOD) | 25-100 pg/mL | nih.gov |

| Limits of Quantification (LOQ) | 100-200 pg/mL | nih.gov |

| Linear Dynamic Range | 100-10,000 pg/mL | nih.gov |

The development of derivatization and inject methods for LC-MS/(HRMS) has further enhanced the detection of nandrolone metabolites. hplc.eu Using Girard's reagent T (GRT) for derivatization allows for the efficient detection and quantification of intact phase II oxo-metabolites of nandrolone in urine samples. hplc.eu

Chiral Chromatography for Enantiomeric and Diastereomeric Resolution

Chiral chromatography is a specialized form of chromatography used to separate stereoisomers, which are molecules with the same chemical formula and connectivity but different three-dimensional arrangements of atoms. wikipedia.org This is particularly important in the pharmaceutical industry, as different enantiomers of a drug can have different pharmacological activities and toxicities. chromatographyonline.com

Nandrolone itself is a chiral molecule, and its metabolites can also be chiral. Metabolism can introduce new chiral centers into a molecule, leading to the formation of diastereomers. nih.gov The separation of these enantiomers and diastereomers is crucial for understanding the stereoselective metabolism and disposition of the drug.

Chiral separation is typically achieved using a chiral stationary phase (CSP) in HPLC. phenomenex.com These CSPs are designed to interact differently with the enantiomers of a chiral compound, leading to their separation. wikipedia.org Common types of CSPs include those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, cyclodextrins, and macrocyclic antibiotics. sigmaaldrich.comchromatographyonline.com For the separation of steroids, cyclodextrin-based CSPs, such as ChiraDex®, have been shown to be effective. nih.gov

The separation of diastereomers can sometimes be achieved on standard achiral stationary phases, but often requires chiral chromatography for effective resolution. chromatographyonline.com The development of methods like UltraPerformance Convergence Chromatography (UPC²) coupled with tandem mass spectrometry has provided a powerful tool for the fast, high-resolution separation of chiral compounds and their diastereomeric metabolites. waters.com

While specific studies on the enantiomeric and diastereomeric resolution of nandrolone cyclohexanecarboxylate are not widely published, the principles of chiral chromatography are directly applicable. A typical approach would involve screening different types of chiral columns and mobile phase compositions to achieve optimal separation.

Thin-Layer Chromatography (HPTLC-Densitometry) in Pharmaceutical Formulation Analysis

High-performance thin-layer chromatography (HPTLC) coupled with densitometry is a simple, accurate, and cost-effective method for the quantitative analysis of nandrolone esters in pharmaceutical formulations. researchgate.netwikipedia.org This technique is particularly useful for routine quality control of commercially available injection solutions. researchgate.netwikipedia.org

In HPTLC, the separation is performed on a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel. chromatographyonline.com For nandrolone decanoate, a mobile phase consisting of a mixture of n-hexane and ethyl acetate (B1210297) has been shown to provide good separation. researchgate.netwikipedia.org After development, the plate is scanned with a densitometer at a specific wavelength (e.g., 245 nm for nandrolone decanoate) to quantify the amount of the analyte. researchgate.netwikipedia.org

A validated HPTLC-densitometric method for the determination of nandrolone decanoate in an injection formulation demonstrated good linearity, precision, and accuracy, in accordance with the International Council for Harmonisation (ICH) guidelines. researchgate.netwikipedia.org

The validation parameters for a reported HPTLC-densitometric method for nandrolone decanoate are summarized below:

| Parameter | Value/Description | Source |

| Technique | High-Performance Thin-Layer Chromatography-Densitometry | researchgate.netwikipedia.org |

| Stationary Phase | Glass CN modified silica gel 60F254 plates | researchgate.netwikipedia.org |

| Mobile Phase | n-hexane-ethyl acetate (42.5:7.5, v/v) | researchgate.netwikipedia.org |

| Wavelength for Densitometric Scanning | 245 nm | researchgate.netwikipedia.org |

| Linearity Range | 0.780 to 12.500 μ g/spot | researchgate.netwikipedia.org |

| Limit of Detection (LOD) | 0.231 μ g/spot | researchgate.netwikipedia.org |

| Limit of Quantification (LOQ) | 0.700 μ g/spot | researchgate.netwikipedia.org |

| Accuracy | Close to 100.3% | researchgate.netwikipedia.org |

| Precision (Coefficient of Variation, CV) | < 2% | researchgate.netwikipedia.org |

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are vital for the structural elucidation and confirmation of the identity of this compound and its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, is an unparalleled tool for the detailed structural analysis of organic molecules like this compound. NMR provides a wealth of information about the chemical environment of each atom in a molecule, allowing for unambiguous structure determination.

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shifts, splitting patterns (multiplicity), and integration of the signals in a ¹H NMR spectrum are all used to piece together the structure of the molecule. For nandrolone esters, characteristic signals in the ¹H NMR spectrum can be assigned to specific protons in the steroid nucleus and the ester side chain.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. It offers a wider range of chemical shifts compared to ¹H NMR, which can help to resolve overlapping signals and provide more detailed structural information. A chemometric approach using ¹³C NMR data has been shown to be effective for the classification and identification of different anabolic steroids.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), can be used to establish correlations between different nuclei in the molecule, further aiding in the structural elucidation.

The following table presents some characteristic ¹H NMR chemical shifts for nandrolone phenylpropionate:

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Source |

| H17 | 4.60 | t | 9.1 | |

| H4 | 5.73 | s | - |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) stands as a powerful tool for the definitive identification and quantification of this compound and its metabolic products. nih.gov Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to four or five decimal places, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. researchgate.net This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

The advantages of HRMS in the analysis of nandrolone and its metabolites include:

High Confidence in Identification: Accurate mass measurements significantly reduce the ambiguity in compound identification. nih.gov

Enhanced Sensitivity and Selectivity: The ability to resolve ions with very small mass differences minimizes interferences from matrix components, leading to cleaner spectra and lower detection limits. nih.gov

Structural Elucidation: HRMS, particularly when coupled with tandem mass spectrometry (MS/MS), provides detailed fragmentation patterns. The fragmentation of the parent ion into product ions offers valuable structural information, aiding in the unequivocal identification of the analyte. nih.gov For instance, derivatization techniques can be employed to produce intense product ions related to the steroid backbone, further confirming the structure of nandrolone metabolites. nih.gov

A recent study highlighted the development of a liquid chromatography-(tandem high resolution) mass spectrometry (LC-MS/(HRMS)) method for the simultaneous quantification and identification of intact nandrolone phase II oxo-metabolites. nih.gov This method utilized derivatization to enhance the detection and produce characteristic fragmentation patterns, allowing for the resolution and quantification of glucuronide and sulfate (B86663) metabolites in the nanogram per milliliter range. nih.gov The full validation of such methods is often performed in accordance with standards set by bodies like the World Anti-Doping Agency (WADA). nih.gov

The evolution of HRMS has made it an indispensable technique in both targeted and non-targeted screening, enabling the analysis of a wide range of compounds in a single run. nih.govresearchgate.net

Infrared (IR) Absorption Spectrophotometry for Functional Group Identification

Infrared (IR) spectroscopy is a valuable analytical technique for the identification of functional groups within a molecule. ponder.ing The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies. ponder.ing These absorption frequencies are characteristic of the types of bonds and functional groups present, creating a unique spectral "fingerprint" for each compound. ponder.ing

For a molecule like this compound, IR spectroscopy can identify key functional groups, including:

Carbonyl (C=O) Group: The ester functional group in this compound will exhibit a strong absorption band in the characteristic carbonyl region of the IR spectrum, typically between 1735-1750 cm⁻¹. ponder.ing The ketone group on the steroid A-ring also contributes to absorption in the carbonyl region, generally between 1705-1750 cm⁻¹. ponder.ing

C-O Bond: The C-O single bond of the ester group will show a strong absorption in the fingerprint region, usually between 1000-1300 cm⁻¹. oregonstate.edu

C-H Bonds: The various C-H bonds in the steroid nucleus and the cyclohexanecarboxylate moiety will have characteristic stretching and bending vibrations. libretexts.org For example, sp³ C-H stretching vibrations typically occur in the 2850-3000 cm⁻¹ range. libretexts.org

While IR spectroscopy is a powerful tool for identifying functional groups, it is important to note that overlapping absorption ranges can sometimes make definitive identification challenging based on a single peak. ponder.ing Therefore, it is often used in conjunction with other analytical techniques for comprehensive structural elucidation.

Table 1: Characteristic IR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Type of Vibration | Characteristic Absorption (cm⁻¹) |

| C=O (Ester) | Stretch | 1735 - 1750 |

| C=O (Ketone) | Stretch | 1705 - 1750 |

| C-O (Ester) | Stretch | 1000 - 1300 |

| C-H (sp³) | Stretch | 2850 - 3000 |

Advanced Sample Preparation and Extraction Strategies

Effective sample preparation is a critical step in the analytical workflow for the detection of this compound, as it is necessary to isolate the analyte from the complex biological matrix and concentrate it to a level suitable for detection.

Liquid-Liquid Extraction (LLE) for Complex Matrices

Liquid-liquid extraction (LLE) is a fundamental and widely used sample preparation technique for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.com It is a versatile method for extracting analytes like this compound from complex biological fluids such as serum, plasma, and urine. phenomenex.com

The principle of LLE involves the partitioning of the analyte between the two liquid phases. Non-polar compounds, like nandrolone esters, will preferentially move into the organic phase, while more polar components of the matrix will remain in the aqueous phase. phenomenex.com The choice of the organic solvent is crucial for achieving efficient extraction and is based on the polarity of the target analyte.

LLE is valued for its simplicity and the ability to handle a wide range of sample volumes. phenomenex.com The primary goals of LLE in the analysis of this compound are to clean up the sample by removing interfering substances and to concentrate the analyte, thereby improving the sensitivity of the subsequent analytical measurement. phenomenex.com

Solid-Phase Extraction (SPE) and Microextraction Techniques

The initial and crucial step in the analysis of this compound from biological matrices is the effective isolation and purification of the target compounds. Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose, demonstrating high efficiency in cleaning up complex samples like urine and blood. nih.govmdpi.comresearchgate.netnih.govsigmaaldrich.comresearchgate.netnih.govcapes.gov.br

SPE protocols for anabolic steroids, including nandrolone esters, typically involve the use of reversed-phase cartridges, such as C18. researchgate.net These cartridges effectively retain the non-polar steroid compounds while allowing more polar interfering substances to be washed away. The retained analytes can then be eluted with a small volume of an organic solvent, resulting in a cleaner and more concentrated sample ready for instrumental analysis. For instance, a double extraction by SPE has been shown to be necessary for the complete elimination of interfering compounds in the analysis of nandrolone metabolites in human urine. nih.gov

In addition to conventional SPE, microextraction techniques have emerged as powerful tools for sample preparation, offering advantages such as reduced solvent consumption and faster extraction times. Solid-phase microextraction (SPME) is one such technique that has been successfully applied as a preconcentration step for the analysis of ketosteroids in raw urine, achieving detection levels relevant for sports doping control. nih.gov

Derivatization Techniques for Enhanced Volatility and Detectability

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone in steroid analysis, but the inherent low volatility of compounds like this compound necessitates a derivatization step to improve their chromatographic behavior and detection sensitivity. mdpi.com

Trimethylsilyl (B98337) (TMS) Derivatization: The conversion of nandrolone and its metabolites into their trimethylsilyl (TMS) derivatives is a common and effective strategy. researchgate.netnih.govmdpi.com This process involves reacting the hydroxyl groups of the steroid with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form more volatile and thermally stable TMS ethers. This enhances their passage through the gas chromatograph and improves their ionization efficiency in the mass spectrometer.

Heptafluorobutyric Anhydride (B1165640) (HFBA) Derivatization: Another powerful derivatizing agent is heptafluorobutyric anhydride (HFBA). mdpi.com Reacting nandrolone with HFBA produces heptafluorobutyryl esters, which are highly electronegative. This property makes them particularly suitable for detection by electron capture detection (ECD) or negative chemical ionization mass spectrometry (NCI-MS), offering excellent sensitivity.

For liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, other derivatization strategies can be employed to enhance ionization efficiency. For example, Girard's reagent T has been used to derivatize nandrolone metabolites, improving their detection in positive ionization mode. nih.gov Similarly, derivatization with picolinic acid to form picolinoyl esters has been shown to enhance the detection sensitivity of hydroxysteroids in LC-MS/MS. nih.gov

Method Validation and Quality Control in Analytical Chemistry

To ensure the reliability and accuracy of analytical results, the methods used for the determination of this compound must undergo rigorous validation. This process assesses various performance characteristics of the analytical procedure.

Assessment of Selectivity, Linearity, and Precision

Selectivity refers to the ability of the method to distinguish the analyte of interest from other components in the sample matrix. In chromatographic methods, this is demonstrated by the absence of interfering peaks at the retention time of the target compound. scielo.br

Linearity establishes the relationship between the concentration of the analyte and the instrumental response. A linear response over a specific concentration range is crucial for accurate quantification. For example, a validated high-performance thin-layer chromatography (HPTLC) method for nandrolone decanoate demonstrated linearity with a high correlation coefficient over a range of 0.780 to 12.500 μ g/spot . mdpi.com Similarly, a GC-MS method for nandrolone esters showed linearity across a concentration range of 200 to 450 µg mL-1. scielo.br

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the coefficient of variation (CV%). For the determination of nandrolone metabolites, a CV% of less than 16.4 has been reported as an acceptable validation parameter. nih.gov An HPTLC method for nandrolone decanoate reported a CV of less than 2%, indicating good precision. mdpi.com

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ) in Various Matrices

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the Limit of Quantitation (LOQ) is the lowest concentration that can be accurately and precisely quantified. These parameters are crucial for determining the sensitivity of a method.

The following table summarizes reported LOD and LOQ values for nandrolone and its esters or metabolites in different biological matrices using various analytical techniques.

| Analyte/Metabolite | Matrix | Analytical Technique | LOD | LOQ | Citation |

| Nandrolone Esters | Equine Plasma | UHPLC-MS/MS | 25-100 pg/mL | 100-200 pg/mL | nih.gov |

| Nandrolone Metabolites | Human Urine | LC/MS/MS & GC/MS | - | <1 ng/mL | nih.gov |

| Nandrolone Decanoate | Pharmaceutical Formulation | HPTLC-Densitometry | 0.231 µ g/spot | 0.700 µ g/spot | mdpi.com |

| Nandrolone Decanoate | Hair | GC-MS | - | 200 pg/mg | researchgate.netnih.gov |

| Nandrolone Phenylpropionate | Pharmaceutical Formulation | RP-HPLC | 0.010 µg/mL | 0.050 µg/mL | ptfarm.pl |

| Nandrolone Metabolites | Horse Urine | GC-MS/MS | 0.3 pg/mg | - | nih.gov |

These values highlight the high sensitivity of modern analytical methods, enabling the detection of trace amounts of this compound and its metabolites.

Evaluation of Recovery Rates and Matrix Effects

Recovery is a measure of the efficiency of the entire analytical procedure, from sample preparation to detection. It is determined by comparing the amount of analyte measured in a spiked sample to the amount originally added. For a screening method for anabolic steroids in urine, extraction recoveries were reported to be above 77% for all validated analytes. researchgate.net A fully automated SPE and LC-MS-MS method for anabolic steroids reported extraction recoveries ranging from 77% to 95%. sigmaaldrich.com

Matrix effects occur when components of the sample matrix interfere with the ionization of the target analyte in the mass spectrometer, leading to either suppression or enhancement of the signal. nih.gov These effects can compromise the accuracy and precision of LC-MS/MS methods. nih.gov The evaluation of matrix effects is therefore a critical part of method validation. For a screening method for anabolic steroids, the matrix effect was evaluated using post-column infusion and ranged from 92% to 147%. researchgate.net Another study reported matrix effects ranging from 48% to 78% for the analysis of anabolic steroids in forensic cases. sigmaaldrich.com

Portable and On-Site Detection Technologies for Rapid Screening

The development of portable and on-site detection technologies is of great interest for rapid screening purposes, allowing for immediate preliminary results without the need for laboratory analysis. One such promising technique is reactive desorption electrospray ionization (reactive DESI) coupled with tandem mass spectrometry. nih.gov This method allows for the fast screening of anabolic steroids in whole urine with minimal sample preparation. nih.gov By using a spray solution containing a reactive agent, the ionization efficiency of the steroids is significantly improved, even in complex matrices like raw urine. nih.gov This technology offers analysis times of just a few seconds and has the potential to be adapted for portable instrumentation, facilitating on-site screening in various settings. nih.gov

Metabolic Pathways and Pharmacokinetics in in Vitro and Animal Models

Elucidation of Nandrolone (B1676933) Cyclohexanecarboxylate (B1212342) Metabolic Pathways

The biotransformation of nandrolone cyclohexanecarboxylate is a multi-step process that begins with the cleavage of its ester bond, releasing the pharmacologically active parent compound, nandrolone (19-nortestosterone). Following this initial step, nandrolone is subjected to extensive metabolic processes, primarily in the liver, which can be categorized into Phase I and Phase II reactions. These pathways ultimately convert the lipophilic steroid into more water-soluble compounds that can be readily excreted from the body.

Identification and Characterization of Primary and Secondary Metabolites (e.g., 19-norandrosterone (B1242311), 19-noretiocholanolone)

The metabolism of nandrolone gives rise to a number of identifiable metabolites. The most significant of these are the stereoisomers 19-norandrosterone and 19-noretiocholanolone (B1255105). Scientific analysis has consistently identified 19-norandrosterone as the principal urinary metabolite of nandrolone. 19-noretiocholanolone is also a key metabolite, though often found in lower concentrations. In addition to these major metabolites, other related compounds such as 19-norandrostanediols have also been detected in metabolic studies.

Table 1: Key Metabolites of Nandrolone

| Metabolite Name |

| 19-norandrosterone |

| 19-noretiocholanolone |

Phase I and Phase II Metabolism: Hydroxylation, Oxidation, and Conjugation Pathways (e.g., Glucuronidation, Sulfation)

The metabolic conversion of nandrolone is a two-phase process:

Phase I Metabolism: This phase involves structural modifications to the nandrolone molecule, primarily through enzymatic reactions such as hydroxylation and oxidation. These reactions mainly occur in the A-ring of the steroid structure, leading to the formation of the various metabolites, including 19-norandrosterone and 19-noretiocholanolone.

Phase II Metabolism: Following Phase I, the metabolites undergo conjugation reactions. This process involves the attachment of endogenous molecules, such as glucuronic acid (glucuronidation) or sulfate (B86663) groups (sulfation), to the metabolites. This conjugation significantly increases the water solubility of the metabolites, thereby facilitating their elimination from the body, predominantly via the kidneys.

Inter-species Metabolic Comparisons in Animal Models (e.g., mice, calves, rats, pigs)

Studies in various animal models have revealed species-specific differences in the metabolism of nandrolone.

Calves: In calves treated with nandrolone esters, 19-norandrosterone has been identified as a major metabolite.

Pigs: Research in pigs has shown that the metabolic profile can be complex, with both 19-norandrosterone and 19-noretiocholanolone being produced.

Pharmacokinetic Profiles of this compound in Animal Models

The pharmacokinetic properties of this compound are largely dictated by its chemical structure, specifically the presence of the cyclohexanecarboxylate ester.

Absorption, Distribution, Metabolism, and Excretion (ADME) Dynamics

The ADME profile of this compound in animal models can be summarized as follows:

Absorption: When administered via intramuscular injection, the oily nature of the this compound formulation leads to the formation of a depot at the site of injection, from which the compound is slowly absorbed.

Distribution: Following absorption, the compound is distributed throughout the body. The ester bond is then cleaved by enzymes known as esterases, releasing free nandrolone into the circulation.

Metabolism: As previously detailed, nandrolone is extensively metabolized in the liver to form metabolites such as 19-norandrosterone and 19-noretiocholanolone.

Excretion: The conjugated metabolites of nandrolone are primarily excreted in the urine.

Impact of Esterification on Release Kinetics and Duration of Action in Experimental Animals

The esterification of nandrolone with cyclohexanecarboxylic acid is a key determinant of its therapeutic action.

Duration of Action: The slow-release characteristic of this compound results in a prolonged duration of action. This allows for a sustained therapeutic effect over an extended period, which is a significant feature of this particular nandrolone ester.

Tissue-Specific Distribution and Accumulation Patterns (e.g., hair, muscle)

Following administration, nandrolone esters like this compound are designed to form a depot within muscle tissue, from which the active nandrolone molecule is gradually released. nih.gov This slow release mechanism contributes to its prolonged activity. Beyond the site of injection, nandrolone and its metabolites distribute to various tissues, with notable accumulation in hair, which serves as a matrix for long-term detection.

Studies in animal models have demonstrated the incorporation and accumulation of nandrolone in hair. In one study involving geldings administered nandrolone dodecanoate, nandrolone was detectable in tail hair for up to 330 days. nih.gov The highest concentrations were measured 10 days post-administration in a 2-cm hair segment. nih.gov Research in rats given nandrolone decanoate (B1226879) showed that nandrolone could be found in pigmented hair at concentrations of 63 and 76 pg/mg, while no drug was detected in nonpigmented hair from the same animals. researchgate.net This suggests that melanin (B1238610) may play a role in the sequestration of the compound within the hair shaft. The parent ester, nandrolone decanoate, was also found in the positive hair samples, indicating that the ester itself can be incorporated into the hair matrix. researchgate.net

The analysis of hair provides a long-term profile of exposure to the substance, in contrast to the shorter detection windows offered by biofluids like blood and urine. nih.govresearchgate.net

Table 1: Nandrolone Accumulation in Animal Hair Following Ester Administration

This table is interactive. You can sort and filter the data.

| Animal Model | Nandrolone Ester Administered | Tissue | Max Concentration Detected | Detection Window | Source(s) |

|---|---|---|---|---|---|

| Geldings | Nandrolone dodecanoate | Tail Hair | Up to 18 pg/mg | Up to 330 days | nih.gov |

| Rats | Nandrolone decanoate | Pigmented Hair | 63-76 pg/mg | 21 days post-admin | researchgate.net |

| Rats | Nandrolone decanoate | Nonpigmented Hair | Not Detected | 21 days post-admin | researchgate.net |

Half-Life Determination in Various Animal Tissues and Biofluids

The biological half-life of nandrolone, when administered as an ester like cyclohexanecarboxylate, is primarily dictated by the rate of hydrolysis of the ester at the injection site and its subsequent absorption from the intramuscular depot. nih.gov This process is slow and designed for sustained release.

While specific pharmacokinetic studies on this compound are limited, data from the closely related nandrolone decanoate ester provide insight into its long-acting nature. In human studies, the terminal half-life of nandrolone following a single intramuscular injection of nandrolone decanoate has been reported to be between 7 and 12 days. researchgate.net Other sources suggest a half-life of 6 to 12 days for nandrolone decanoate. teletest.ca The detection window in urine for nandrolone metabolites can extend for several months, reflecting the slow elimination from the body. teletest.ca

Table 2: Reported Half-Life of Nandrolone Esters

This table is interactive. You can sort and filter the data.

| Compound | Biofluid | Half-Life | Subject | Source(s) |

|---|---|---|---|---|

| Nandrolone Decanoate | Serum | 7-12 days | Human | researchgate.net |

| Nandrolone Decanoate | Not Specified | 6-12 days | Not Specified | teletest.ca |

Differentiation of Endogenous Production from Exogenous Administration in Animal Systems

A significant challenge in the detection of nandrolone abuse in some animal species, such as horses and pigs, is that nandrolone is also an endogenous steroid hormone. nih.govresearchgate.netugent.be Therefore, the mere presence of its metabolites in a urine sample is not conclusive proof of exogenous administration. nih.govresearchgate.net This necessitates advanced analytical methods capable of distinguishing between naturally produced (endogenous) and externally introduced (exogenous) nandrolone. mdpi.com

Application of Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) for Origin Determination

Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) is the definitive analytical technique for differentiating the origin of steroids like nandrolone. mdpi.comnih.gov This method does not measure the concentration of the substance but rather the ratio of stable carbon isotopes, specifically carbon-13 (¹³C) to carbon-12 (¹²C). nih.gov

Synthetic nandrolone is typically manufactured from plant-based precursors, such as soy or yam, which are C3 plants. These plants have a naturally lower ¹³C content compared to the typical diet of many animals, which may include C4 plants. ugent.be This difference in isotopic signature is passed on to the synthetic steroid and its metabolites. By measuring the ¹³C/¹²C ratio (expressed as a δ¹³C value), analysts can determine if the steroid metabolite in a sample is of synthetic or natural origin. nih.govresearchgate.net

A study in horses demonstrated this principle clearly. Following administration of nandrolone, the δ¹³C value of the metabolite 5α-estran-3β,17α-diol (ETA) was significantly different from the ETA found in untreated horses. nih.govresearchgate.net This isotopic analysis provides conclusive evidence of exogenous administration, overcoming the limitations of concentration-based thresholds. nih.govresearchgate.netmdpi.com

Table 3: Example of δ¹³C Values for Nandrolone Metabolite (ETA) in Horses

This table is interactive. You can sort and filter the data.

| Sample Origin | Mean δ¹³C Value (‰) | Implication | Source(s) |

|---|---|---|---|

| Nandrolone-Administered Horses | -32.20 ± 0.35 | Exogenous Origin | nih.govresearchgate.net |

| Authentic (Untreated) Horses | -27.85 ± 0.75 | Endogenous Origin | nih.govresearchgate.net |

Physiological and Dietary Factors Influencing Endogenous Steroid Levels in Animals

The baseline levels of endogenous steroids and their isotopic ratios can be influenced by several physiological and dietary factors, which must be considered for accurate testing. ugent.be

Dietary Factors: As mentioned, the diet of an animal is a major factor influencing the ¹³C value of its endogenous steroids. ugent.be Animals fed a diet rich in C3 plants (e.g., wheat, barley) will have naturally lower δ¹³C values than those fed on C4 plants (e.g., corn, sugarcane). This variation must be accounted for when establishing reference ranges for endogenous steroids. ugent.be

Physiological Factors:

Age: Endogenous hormonal levels can vary significantly with the age of the animal. Studies in calves have sought to monitor natural steroid hormone levels from 3 to 8 months of age to establish baseline data. researchgate.net

Sex and Reproductive Status: The production of sex steroids is inherently linked to the sex and reproductive state of an animal. In female rats, for example, levels of endogenous steroids fluctuate significantly throughout the oestrous cycle, which in turn affects physiological states like sleep patterns. royalsocietypublishing.org Pregnancy is another condition known to alter steroid profiles significantly. mdpi.com

In Vitro Models for Metabolic Studies

In vitro (laboratory-based) models are crucial for studying the metabolism of compounds like this compound without the complexities and ethical considerations of whole-animal studies. These systems allow for the investigation of metabolic pathways in specific organs, primarily the liver, which is the main site of drug metabolism. alspi.comrug.nl

Isolated Hepatocyte and Tissue Slice Metabolism Studies

Tissue Slices: Precision-cut tissue slices are an in vitro model that preserves the complex, three-dimensional architecture and cellular diversity of the original organ. alspi.comrug.nl This allows for the study of metabolic processes involving multiple cell types and their interactions, which is closer to the in vivo situation. Slices can be prepared from the liver, kidneys, and lungs of various species, including humans, to investigate species-specific metabolic patterns. alspi.comrug.nl This technique is valuable for studying both Phase I (e.g., oxidation) and Phase II (e.g., glucuronidation) metabolic reactions. alspi.com

Isolated Hepatocytes and Cell Lines: Isolated primary hepatocytes (the main cells of the liver) are also used for metabolic research. However, a significant challenge is that these cells tend to dedifferentiate and lose their specific metabolic functions when cultured in vitro. nih.gov To overcome this, immortalized human hepatocarcinoma cell lines, such as HepG2 cells, are frequently used as a model system. nih.govnih.gov While not identical to primary hepatocytes, they provide a reproducible and readily available model for toxicological and metabolic screening. researchgate.net Studies using the HepG2 cell line have shown that nandrolone can have direct effects on cellular metabolism, including the repression of mitochondrial respiration and the inhibition of respiratory chain complexes. nih.govnih.gov These findings indicate that in addition to being metabolized by the liver, nandrolone can actively modulate the metabolic phenotype of liver cells. nih.gov

Microsomal and Recombinant Enzyme Studies for Specific Metabolic Reactions

The metabolic fate of this compound is intrinsically linked to enzymatic processes within cellular organelles, primarily the microsomes of the liver. As a prodrug, its biotransformation is initiated by the hydrolysis of its ester side chain, a crucial step that releases the pharmacologically active parent compound, nandrolone. Subsequent metabolism of nandrolone is predominantly mediated by microsomal cytochrome P450 (CYP) enzymes, which catalyze a variety of oxidative reactions. Studies utilizing human liver microsomes and recombinant enzyme systems have been instrumental in elucidating these specific metabolic pathways.

The initial and rate-limiting step in the metabolism of nandrolone esters is the cleavage of the ester bond to yield nandrolone. Research on the closely related compound, nandrolone decanoate, provides significant insight into this process. In vitro studies using human liver sub-cellular fractions have demonstrated that the hydrolysis of nandrolone decanoate occurs in both liver homogenates and microsomes. frontiersin.org The rate of hydrolysis has been observed to be higher in microsomes compared to the cytosol. frontiersin.org This hydrolytic activity is attributed to the action of non-specific carboxylesterases present in liver microsomes. dntb.gov.ua Furthermore, investigations have identified phosphodiesterase 7B (PDE7B) as an enzyme involved in the hydrolysis of nandrolone decanoate within the liver cytosol. frontiersin.orgresearchgate.net

Once nandrolone is liberated, it undergoes further metabolism, primarily through oxidation, which is a hallmark of Phase I metabolic reactions. These reactions are largely catalyzed by the cytochrome P450 enzyme superfamily located within the smooth endoplasmic reticulum of hepatocytes. mdpi.com Animal studies have shown that the administration of nandrolone decanoate to mice leads to a significant increase in the total hepatic cytochrome P450 enzyme activity, suggesting that nandrolone can induce these enzyme systems. nih.govnih.goveurekaselect.com

To identify the specific CYP isoforms responsible for nandrolone metabolism, studies have employed recombinant human cytochrome P450 enzymes. While direct studies on nandrolone are limited, research on other anabolic steroids with similar structures provides valuable information. For instance, studies using recombinant human CYP3A4, CYP2C9, and CYP2B6 have investigated the metabolism of anabolic steroids like testosterone (B1683101) and boldenone, which share the 3-keto-4-ene structural feature with nandrolone. nih.govcapes.gov.br These studies revealed that CYP3A4 is highly selective in catalyzing the 6β-hydroxylation of these steroids. nih.govcapes.gov.br In contrast, CYP2C9 did not produce 6β-hydroxy metabolites, and CYP2B6 showed only minimal activity. nih.govcapes.gov.br This suggests that CYP3A4 is likely a primary enzyme responsible for the hydroxylation of nandrolone. The metabolism of nandrolone is known to produce several metabolites, including 5α-dihydronandrolone, 19-norandrosterone, and 19-noretiocholanolone. wikipedia.org

The following table summarizes the key research findings from microsomal and recombinant enzyme studies relevant to the metabolism of nandrolone and its esters.

| Enzyme/Enzyme System | Model System | Substrate | Metabolic Reaction | Key Findings |

| Liver Microsomes & Homogenates | Human | Nandrolone Decanoate | Hydrolysis | Hydrolytic activity was observed to be similar in both homogenates and microsomes, and significantly higher than in cytosols. frontiersin.org |

| Carboxylesterases | Pig Liver Microsomes | Steroid Esters | Hydrolysis | Unspecific carboxylesterases are responsible for the hydrolysis of steroid hormone esters. dntb.gov.ua |

| Phosphodiesterase 7B (PDE7B) | Human Liver Cytosol | Nandrolone Decanoate | Hydrolysis | PDE7B was identified as a catalyst for the hydrolysis of nandrolone decanoate in the cytosol. frontiersin.orgresearchgate.net |

| Cytochrome P450 (total) | Male Albino Mice (in vivo) | Nandrolone Decanoate | General Metabolism | Administration of nandrolone decanoate significantly increased total hepatic CYP450 enzyme activity. nih.govnih.goveurekaselect.com |

| Recombinant Human CYP3A4 | Insect Cell Microsomes | Anabolic Steroids (e.g., Testosterone, Boldenone) | 6β-Hydroxylation | CYP3A4 selectively catalyzed the formation of 6β-hydroxy metabolites. nih.govcapes.gov.br |

| Recombinant Human CYP2C9 | Insect Cell Microsomes | Anabolic Steroids (e.g., Testosterone, Boldenone) | 6β-Hydroxylation | No formation of 6β-hydroxy metabolites was observed. nih.govcapes.gov.br |

| Recombinant Human CYP2B6 | Human Lymphoblast Cell Microsomes | Anabolic Steroids (e.g., Testosterone) | 6β-Hydroxylation | Only trace amounts of 6β-hydroxy metabolites were produced. nih.govcapes.gov.br |

Biological System Modulation in in Vitro and Animal Models

Neurobiological and Behavioral Modulations in Experimental Animals

Impact on Learning, Memory, and Cognitive Function in Rodent Models

It is crucial in scientific writing to rely on specific and validated data for the exact compound . In the absence of such data for Nandrolone (B1676933) Cyclohexanecarboxylate (B1212342), any attempt to generate the requested article would be based on speculation and would not meet the required standards of scientific accuracy.

A table of mentioned compounds is provided below as requested, though the primary subject of the intended article remains uncharacterized in the available literature.

Alterations in Affective States and Social Behaviors (e.g., anxiety-like behavior, aggression, social interaction)

The influence of nandrolone on affective states and social behaviors in animal models presents a complex and sometimes contradictory picture. Research into anxiety-like behaviors has yielded varied results. Some studies suggest that nandrolone administration can decrease anxiety. For instance, prepubertal male rats treated with nandrolone decanoate (B1226879) showed a reduction in anxiety-like behaviors, spending less time in the closed arms of an elevated plus maze (EPM). biorxiv.org Similarly, another study reported that high-dose administration of nandrolone decanoate for six weeks decreased anxiety in rats, an effect that was mediated by central androgenic receptors. nih.gov

Conversely, other research indicates anxiogenic (anxiety-promoting) effects. Chronic treatment with nandrolone decanoate was found to increase anxiety levels in sedentary male rats, as evidenced by reduced time and entries into the open arms of the EPM. cngb.orgtandfonline.comtandfonline.com These anxiogenic effects were confirmed in multiple behavioral tests, including the open field test and elevated plus maze test, after four weeks of treatment with a supraphysiological dose of nandrolone decanoate. plos.orgnih.gov The discrepancies in these findings may be attributable to differences in experimental protocols, including the dosage, duration of treatment, and the specific behavioral tests employed.

Regarding aggression, studies in animal models have shown that nandrolone can increase aggressive behaviors. nih.govnih.gov In a resident-intruder paradigm, both high intermittent doses and low daily doses of nandrolone decanoate were found to increase aggression in male rats. nih.gov Furthermore, in pair-housed rats, dominant individuals pretreated with nandrolone decanoate displayed more highly aggressive behaviors compared to placebo-treated dominant rats. tandfonline.com This suggests that nandrolone may amplify existing social dominance dynamics. However, some studies have reported no significant effect of nandrolone decanoate on aggression levels, highlighting the influence of factors like rat strain and specific testing conditions. nih.gov

The impact on social interaction is often inferred from changes in anxiety and aggression. A decrease in anxiety might lead to increased social investigation, while heightened aggression would negatively impact social harmony. The anxiolytic effects observed in some studies were linked to direct activation of central androgenic receptors, suggesting a potential mechanism for modulating social-affective behaviors. nih.gov

Table 1: Effects of Nandrolone Decanoate on Affective States and Social Behaviors in Rats

| Behavioral Parameter | Model | Observation | Reference(s) |

|---|---|---|---|

| Anxiety-like Behavior | Elevated Plus Maze | Decreased anxiety in prepubertal males. | biorxiv.org |

| Elevated Plus Maze | Decreased anxiety with high-dose chronic treatment. | nih.gov | |

| Elevated Plus Maze | Increased anxiety with chronic treatment. | cngb.orgtandfonline.comtandfonline.com | |

| Open Field Test | Increased anxiety with chronic treatment. | plos.orgnih.gov | |

| Aggression | Resident-Intruder | Increased aggression. | nih.gov |

| Pair-Housed | Increased aggression in dominant males. | tandfonline.com | |

| Various | Conflicting results, some studies show no effect. | nih.gov |

Locomotor Activity and Circadian Rhythmicity Studies

Research into the effects of nandrolone on general movement and the body's internal clock has revealed distinct impacts. Studies on locomotor activity have shown that nandrolone decanoate can suppress movement in animal models. Chronic administration of nandrolone decanoate was observed to decrease total distance moved and average velocity in an open field test. plos.orgnih.gov Similarly, prepubertal male rats treated with nandrolone decanoate exhibited reduced ambulation in the elevated plus maze and a decrease in basal locomotor activity. biorxiv.org In another study, running wheel activity was significantly depressed by nandrolone in male rats. nih.gov

Table 2: Effects of Nandrolone on Locomotor Activity and Circadian Rhythms in Rats

| Parameter | Model/Test | Observation | Reference(s) |

|---|---|---|---|

| Locomotor Activity | Open Field Test | Decreased total distance moved and velocity. | plos.orgnih.gov |

| Elevated Plus Maze | Reduced ambulation in prepubertal males. | biorxiv.org | |

| Running Wheel | Depressed activity levels. | nih.gov | |

| Circadian Rhythmicity | Running Wheel | No alteration of circadian period. | nih.govnih.gov |

| Light Pulse Test | No change in phase response. | nih.govnih.gov |

Exploration of Reward Pathways and Conditioned Place Preference in Animal Brains

The rewarding properties of nandrolone, a key aspect of its potential for abuse, have been investigated using the conditioned place preference (CPP) paradigm. In this model, an animal's preference for an environment previously associated with a drug is taken as a measure of the drug's rewarding effect.

Studies have shown that nandrolone can have rewarding effects, though these may be dependent on age. In adult male mice, nandrolone was found to induce a conditioned place preference, indicating that the substance itself is rewarding. nih.gov However, in adolescent mice, nandrolone failed to produce a place preference, suggesting that the rewarding effects may not be present or are less pronounced during this developmental stage. nih.gov

Interestingly, nandrolone can also modulate the rewarding effects of other drugs of abuse. In a study with prepubertal male rats, treatment with nandrolone decanoate attenuated the conditioned place preference to cocaine. biorxiv.org This suggests a complex interaction between nandrolone and the brain's reward circuitry, where nandrolone might alter the reinforcing properties of other substances. The lack of a rewarding effect in adolescent mice, coupled with the modulation of cocaine's effects, points to a multifaceted role for nandrolone in the reward system that may be influenced by developmental stage and co-administration of other drugs. biorxiv.orgnih.gov

Table 3: Effects of Nandrolone on Conditioned Place Preference (CPP)

| Species | Age | Nandrolone Effect on CPP | Interaction with Cocaine CPP | Reference(s) |

|---|---|---|---|---|

| Mice | Adult | Induced CPP. | Not Assessed | nih.gov |

| Mice | Adolescent | Failed to produce CPP. | Not Assessed | nih.gov |

| Rats | Prepubertal | Not Assessed | Attenuated cocaine-induced CPP. | biorxiv.org |

Neurotransmitter Levels and Receptor Expression in Specific Brain Regions

Nandrolone administration has been shown to induce significant changes in various neurotransmitter systems and their receptors within the brain, which likely underlie its behavioral effects.

Dopaminergic System: The dopamine (B1211576) system, crucial for reward and motivation, is a key target. Nandrolone treatment has been found to decrease the expression of D1 dopamine receptors (D1DR) in the nucleus accumbens of adult mice that showed a conditioned place preference to the drug. nih.gov Conversely, prepubertal exposure to nandrolone decanoate in rats led to an increased expression of D2 dopamine receptors (D2DR) in the nucleus accumbens and prefrontal cortex. biorxiv.org

Serotonergic System: The serotonin (B10506) (5-HT) system, which regulates mood, aggression, and anxiety, is also affected. Supraphysiological doses of nandrolone decanoate have been reported to increase the concentrations of 5-HT in the hippocampus and cerebral cortex of rats.

GABAergic System: Nandrolone decanoate has been demonstrated to alter GABAergic transmission, which is the primary inhibitory system in the brain. Chronic treatment can enhance synaptic currents mediated by the GABAA receptor in some brain regions while diminishing them in others. This differential effect on GABAergic signaling in areas like the hypothalamus and amygdala is thought to contribute to changes in aggression.

Other Receptor Systems: Chronic treatment with nandrolone decanoate has been shown to reduce the density of the neurokinin 1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, in several brain regions associated with emotional behavior, including the nucleus accumbens, amygdala, and hypothalamus. Additionally, studies have indicated that nandrolone can alter the affinity of sigma-1 receptors for certain neurosteroids, while not affecting the NMDA receptor subunit NR2B.

Table 4: Effects of Nandrolone on Neurotransmitter and Receptor Expression in Animal Brains

| System/Receptor | Brain Region | Observation | Species | Reference(s) |

|---|---|---|---|---|

| Dopamine D1 Receptor | Nucleus Accumbens | Decreased expression. | Mouse | nih.gov |

| Dopamine D2 Receptor | Nucleus Accumbens, Prefrontal Cortex | Increased expression. | Rat | biorxiv.org |

| Serotonin (5-HT) | Hippocampus, Cerebral Cortex | Increased concentrations. | Rat | |

| GABAergic Transmission | Hypothalamus, Amygdala | Altered synaptic currents. | Rat | |

| Neurokinin 1 (NK1) Receptor | Nucleus Accumbens, Amygdala, Hypothalamus | Decreased density. | Rat | |

| Sigma-1 Receptor | Brain | Altered affinity for neurosteroids. | Rat |

Endocrine System Axis Regulation in Animal Models

Hypothalamic-Pituitary-Adrenal (HPA) Axis Function and Stress Hormone Regulation

The Hypothalamic-Pituitary-Adrenal (HPA) axis is the central stress response system of the body. Research in animal models indicates that nandrolone can significantly disrupt the normal functioning of this axis.

Administration of nandrolone decanoate has been shown to deregulate the stress-induced hormonal cascade. In a study on rats, while nandrolone on its own decreased basal levels of plasma adrenocorticotropic hormone (ACTH), it blunted the expected increase of ACTH in response to acute stress. This suggests that nandrolone impairs the body's ability to mount a normal hormonal response to stressful stimuli.

Further evidence of HPA axis dysregulation comes from studies showing that high doses of nandrolone decanoate lead to a significant increase in adrenal function, while concurrently decreasing ACTH levels. nih.gov This combination of effects points to a disruption in the negative feedback loop that normally governs the HPA axis. The adrenal glands appear to become hyperactive, while the pituitary signal (ACTH) that stimulates them is suppressed, likely due to the androgenic effects of nandrolone mimicking or interfering with other hormonal signals. This dysregulation of the HPA axis and stress hormone production may contribute to the mood and behavioral changes associated with nandrolone use.

Testicular Steroidogenesis and Expression of Steroidogenic Enzymes

Nandrolone administration has profound effects on the male reproductive system, particularly on testicular steroidogenesis—the process of testosterone (B1683101) production. By introducing an external androgen, nandrolone triggers a negative feedback mechanism on the hypothalamic-pituitary-gonadal (HPG) axis, leading to a shutdown of endogenous testosterone synthesis.

This suppression is reflected in the decreased expression of key enzymes and proteins involved in the steroidogenic pathway within the testes. Studies in rats treated with nandrolone decanoate have documented a significant reduction in the expression of several critical components:

Steroidogenic Acute Regulatory Protein (StAR): This protein is essential for the transport of cholesterol, the precursor for all steroid hormones, into the mitochondria of Leydig cells. Nandrolone treatment leads to a decrease in StAR expression.

Cytochrome P450 Side-Chain Cleavage (P450scc): This enzyme catalyzes the conversion of cholesterol to pregnenolone (B344588), the first committed step in steroidogenesis. Its expression is reduced following nandrolone administration.

3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme is involved in the conversion of pregnenolone to progesterone.

17α-Hydroxylase/17,20-Lyase (P450c17): This enzyme is crucial for the production of androgens from progestins.

17β-Hydroxysteroid Dehydrogenase (17β-HSD): This enzyme catalyzes the final step in testosterone synthesis, the conversion of androstenedione (B190577) to testosterone.

The reduction in the expression of these enzymes leads to a significant decrease in intratesticular and circulating testosterone levels. Research has also shown that following the cessation of nandrolone treatment, a recovery period is required to restore the normal expression levels of these steroidogenic enzymes, with the duration of recovery depending on the dose and duration of nandrolone exposure.

Feedback Mechanisms on Gonadotropins in Experimental Animals

Nandrolone esters exert a significant influence on the hypothalamic-pituitary-gonadal (HPG) axis, primarily through negative feedback mechanisms that suppress the secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression is a class effect of anabolic-androgenic steroids (AAS).

Studies in male rats have demonstrated that administration of nandrolone decanoate leads to a significant reduction in plasma levels of testosterone and inhibin. nih.gov The suppression of testosterone is a direct consequence of reduced LH secretion from the pituitary gland, while the decrease in inhibin, a hormone produced by the Sertoli cells in the testes, is indicative of impaired spermatogenesis due to reduced FSH levels. The degree and duration of this suppression are influenced by the specific ester attached to the nandrolone molecule, as well as the injection volume and site. nih.gov For instance, nandrolone phenylpropionate induces a more rapid but shorter-lived suppression of gonadotropins compared to the longer-acting nandrolone decanoate. nih.gov

It is important to note that while females exhibit a positive feedback mechanism where high levels of estrogen can trigger a surge in gonadotropins, this is absent in males. nih.gov The administration of exogenous androgens like nandrolone in males reinforces the existing negative feedback loop, further suppressing endogenous hormone production.

Cellular and Molecular Signaling Mechanisms in In Vitro and Animal Systems

The biological effects of nandrolone esters extend to the cellular and molecular levels, impacting gene expression, inflammatory pathways, redox balance, and fundamental cellular processes.

Gene and Protein Expression Profiling in Target Tissues (e.g., muscle, brain, liver, kidney)

Research in animal models has shown that nandrolone administration significantly alters gene and protein expression in various tissues. A study on male Sprague-Dawley rats treated with nandrolone decanoate revealed widespread changes in the expression of genes related to hormones, receptors, and enzymes in the pituitary, testes, adrenals, adipose tissue, kidneys, and liver. nih.gov

Key findings from this research include:

Adipose Tissue: A dose-dependent reduction in the expression of the beta(3)-adrenergic receptor and a decrease in both circulating levels and mRNA expression of adiponectin. nih.gov

Adrenals: Upregulation of the hydroxymethylglutaryl-CoA-reductase, a key enzyme in cholesterol synthesis, and the receptor for adrenocorticotropic hormone (ACTH). nih.gov

In muscle tissue, nandrolone has been shown to upregulate the mRNA and protein expression of MyoD, a critical regulator of myogenesis, the process of muscle cell formation. researchgate.net This upregulation is a potential mechanism for the muscle-building properties of nandrolone. researchgate.net

The following table summarizes some of the key gene expression changes observed in response to nandrolone decanoate administration in rats:

Table 1: Selected Gene Expression Changes in Response to Nandrolone Decanoate in Male Rats

| Tissue | Gene/Protein | Change | Potential Consequence |

| Adipose Tissue | Beta(3)-adrenergic receptor | Decreased | Altered fat metabolism |

| Adipose Tissue | Adiponectin | Decreased | Altered insulin (B600854) sensitivity |

| Adrenals | HMG-CoA Reductase | Increased | Increased cholesterol synthesis |

| Adrenals | ACTH Receptor | Increased | Altered stress response |

| Muscle | MyoD | Increased | Promotion of muscle growth |

| Data sourced from Alsiö et al. (2009) |

Modulation of Inflammatory Mediators and Cytokine Pathways

Nandrolone esters can modulate inflammatory processes, although the exact mechanisms are still under investigation. Inflammation is a complex biological response involving a variety of mediators and cytokine pathways. nih.govnih.gov Studies have shown that the abuse of anabolic androgenic steroids is associated with inflammatory responses in various tissues. nih.gov

The damage associated with nandrolone abuse often involves common mechanisms such as inflammatory cytokines and oxidative stress. nih.gov While specific studies on nandrolone cyclohexanecarboxylate's direct impact on cytokine profiles are limited, the broader class of nandrolone esters is known to contribute to tissue inflammation, which is intrinsically linked to the expression and signaling of various cytokines.

Disruption of Redox Homeostasis and Antioxidant System Response in Organ Tissues

A significant body of evidence indicates that nandrolone esters disrupt redox homeostasis, leading to a state of oxidative stress in various organs. plos.orgnih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the antioxidant defense system to neutralize them. scielo.br

Studies in male Wistar rats treated with nandrolone decanoate have demonstrated the following effects:

Increased ROS Production: Elevated activity of NADPH Oxidase (NOX), a major source of cellular ROS, was observed in the heart and liver. plos.orgnih.gov

Altered Antioxidant Enzyme Activity: In the liver, the activities of catalase and superoxide (B77818) dismutase (SOD) were decreased. plos.orgnih.gov In the kidney, only catalase activity was found to be reduced. plos.orgnih.gov

Evidence of Oxidative Damage: Decreased levels of thiol residues were found in the liver and kidneys, while an increase in carbonyl residues, a marker of protein oxidation, was observed in the kidneys. plos.orgnih.gov

These findings collectively indicate that nandrolone administration can overwhelm the antioxidant capacity of tissues, leading to oxidative damage. plos.orgnih.govnih.gov

Table 2: Effects of Nandrolone Decanoate on Redox Homeostasis in Male Wistar Rats

| Tissue | Parameter | Effect |

| Heart | NOX Activity | Increased |

| Liver | NOX Activity | Increased |

| Liver | Catalase Activity | Decreased |

| Liver | SOD Activity | Decreased |

| Kidney | Catalase Activity | Decreased |

| Liver | Thiol Residues | Decreased |

| Kidney | Thiol Residues | Decreased |

| Kidney | Carbonyl Residues | Increased |

| Data sourced from Forte et al. (2014) and Chaves et al. (2020) |

Cellular Proliferation, Differentiation, and Apoptotic Processes in Response to Nandrolone Esters

Nandrolone esters have been shown to influence fundamental cellular processes, including proliferation, differentiation, and apoptosis (programmed cell death), although the effects can be cell-type specific and context-dependent. nih.gov The integration of implanted materials, for instance, involves a complex interplay of these cellular events. nih.gov

In vitro studies using human hepatocarcinoma-derived HepG2 cells have shown that nandrolone can suppress cell proliferation. nih.gov Interestingly, the same study reported that nandrolone induced a stem cell-like phenotype, suggesting an inhibition of differentiation. nih.gov This was accompanied by an increase in the expression of stemness markers. nih.gov

Conversely, other research suggests that nandrolone can promote the proliferation and differentiation of certain cell types, such as osteoblasts (bone-forming cells) and myoblasts (muscle precursor cells). nih.gov The conflicting results reported in the literature may be due to differences in the cell models used, the concentrations of nandrolone applied, and the duration of exposure. nih.gov

Advanced In Vitro Modeling for Biological System Studies

To better understand the complex biological effects of compounds like this compound, there is a growing emphasis on the development and use of advanced in vitro models. nih.gov These models aim to more accurately replicate human physiology compared to traditional 2D cell cultures and animal models. nih.govibet.pt

Examples of advanced in vitro systems include: